4-(Piperazin-1-yl)-2,1,3-benzoxadiazole
CAS No.: 105685-14-1
Cat. No.: VC17282025
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105685-14-1 |
|---|---|
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 4-piperazin-1-yl-2,1,3-benzoxadiazole |
| Standard InChI | InChI=1S/C10H12N4O/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |
| Standard InChI Key | TXXKTDZWBMTHEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC3=NON=C32 |
Introduction
Chemical Structure and Physicochemical Properties
The benzoxadiazole system in 4-(piperazin-1-yl)-2,1,3-benzoxadiazole consists of a fused benzene ring with oxygen and nitrogen atoms at positions 1, 2, and 3. The piperazine substituent at position 4 introduces two tertiary amines, enhancing the molecule’s capacity for hydrogen bonding and metal coordination. Key physicochemical parameters inferred from analogous compounds include:
The piperazine moiety’s conformational flexibility allows for adaptive interactions with biological targets, while the benzoxadiazole core contributes to π-π stacking and charge-transfer interactions .
Synthesis and Reaction Pathways
Synthetic routes to 4-(piperazin-1-yl)-2,1,3-benzoxadiazole can be extrapolated from methods used for structurally related compounds:
Nucleophilic Aromatic Substitution
Benzoxadiazole derivatives are often synthesized via substitution reactions. For example, 3-chloro-2H-benzo[b][1, thiazine 1,1-dioxide reacts with propargylpiperazine in dioxane to form triazole-piperazine hybrids . Similarly, chlorobenzoxadiazole intermediates may undergo displacement with piperazine under basic conditions to yield the target compound.
Representative Conditions:
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Reagents: Chlorobenzoxadiazole, piperazine, triethylamine
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Solvent: Dioxane or DMF
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Temperature: 80–100°C
Oxidation and Functionalization
Oxidation of sulfur-containing precursors (e.g., thiazines) with meta-chloroperbenzoic acid (mCPBA) is a common step in benzoxadiazole synthesis . For 4-(piperazin-1-yl)-2,1,3-benzoxadiazole, post-synthetic modifications could include:
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Sulfonation: Introducing sulfonyl groups at the benzene ring using fuming H₂SO₄.
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Metal Complexation: Piperazine nitrogens coordinate with transition metals like Cu(II), forming stable complexes.
Biological Activity and Mechanisms
While direct pharmacological data for 4-(piperazin-1-yl)-2,1,3-benzoxadiazole are unavailable, piperazine-containing heterocycles exhibit broad bioactivity:
Antimicrobial Activity
Halogenated benzoxadiazole derivatives show MIC values as low as 8 μg/mL against E. coli. The piperazine moiety’s basicity enhances membrane permeability, potentiating interactions with bacterial topoisomerases or penicillin-binding proteins.
ADME and Pharmacokinetic Profiling
Predictive modeling using pkCSM software for analogous compounds reveals favorable ADME properties:
These profiles suggest 4-(piperazin-1-yl)-2,1,3-benzoxadiazole could exhibit favorable bioavailability and metabolic stability .
Molecular Docking and Target Engagement
Computational studies on related piperazine derivatives highlight interactions with:
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hCA-II (PDB: 3HS4): Piperazine nitrogen forms hydrogen bonds with Thr199, while benzoxadiazole engages in hydrophobic contacts with Val121 .
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NKCCl (PDB: 7S1Y): Sulfonyl groups in analogs participate in salt bridges with Lys289, suggesting a role in ion transport modulation .
For 4-(piperazin-1-yl)-2,1,3-benzoxadiazole, similar docking poses are anticipated, with the benzoxadiazole core occupying hydrophobic binding pockets and piperazine nitrogens coordinating catalytic metal ions.
Industrial and Research Applications
Beyond pharmacology, this compound’s unique structure enables applications in:
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